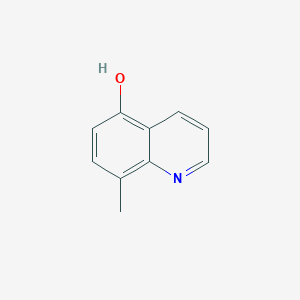
8-Methylquinolin-5-ol
Cat. No. B3187586
Key on ui cas rn:
16026-71-4
M. Wt: 159.18
InChI Key: RYRIZLUASUZNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05112817
Procedure details


Following the same procedure as in Example 23-(a), reaction and treatment were carried out using 3.9 g of 3-amino-4-methylphenol, 7 ml of glycerol, 8.7 g of sodium m-nitrobezene sulfonate and 29 ml of a 80% aqueous sulfuric acid solution in order to obtain 290 mg of 5-hydroxy-8-methylquinoline.

Name
sodium m-nitrobezene sulfonate
Quantity
8.7 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].[N+]([C:13]1[CH:14]=C(S([O-])(=O)=O)C=C[CH:18]=1)([O-])=O.[Na+].S(=O)(=O)(O)O>OCC(CO)O>[OH:9][C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]2[C:3]=1[CH:18]=[CH:13][CH:14]=[N:1]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1C)O
|
Step Two
|
Name
|
sodium m-nitrobezene sulfonate
|
|
Quantity
|
8.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
OCC(O)CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
as in Example 23-(a), reaction and treatment
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C2C=CC=NC2=C(C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 290 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 5.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

